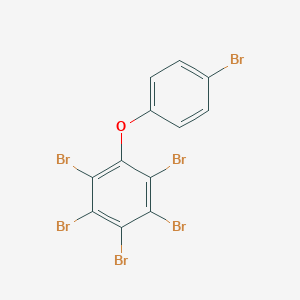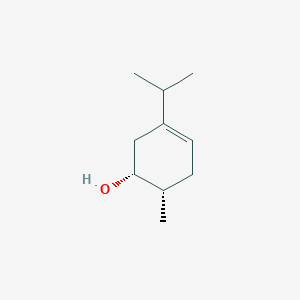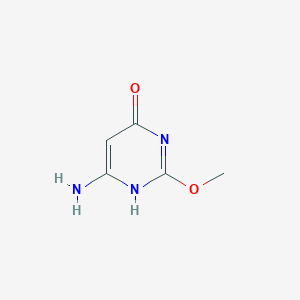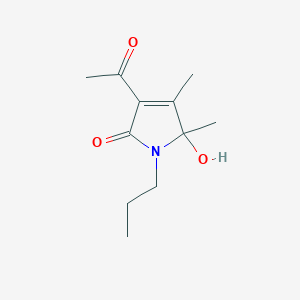
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) is a chemical compound that belongs to the pyrrolone family. It is a derivative of a natural product, which has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in cells and tissues. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) in lab experiments include its potent biological activity and its ability to modulate multiple pathways. However, its limitations include its complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of this compound. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is to study its mechanism of action in more detail, to better understand how it modulates various pathways. Additionally, it may be interesting to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) can be synthesized through a multi-step process from a natural product. The synthesis involves the use of several reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Scientific Research Applications
This compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied as a potential treatment for neurodegenerative diseases.
properties
CAS RN |
186379-46-4 |
|---|---|
Product Name |
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-propylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-5-6-12-10(14)9(8(3)13)7(2)11(12,4)15/h15H,5-6H2,1-4H3 |
InChI Key |
WXCAOWHZYDRIQV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Canonical SMILES |
CCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
synonyms |
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








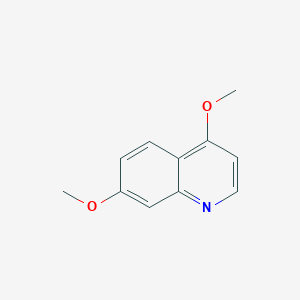

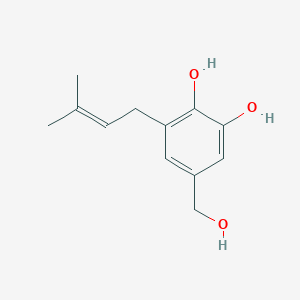

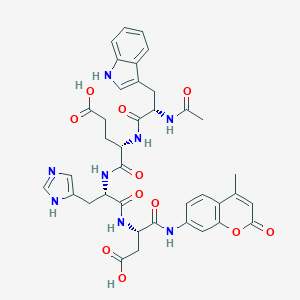
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
